molecular formula C13H14N4O B10978742 N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide

N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide

Cat. No.: B10978742
M. Wt: 242.28 g/mol
InChI Key: FUBSOZQAXHNVMS-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a dimethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones or α-haloesters under reflux conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazine derivative with an appropriate carboxylic acid or its derivative (e.g., acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable dimethylamine source reacts with a halogenated phenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form amine derivatives, especially at the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrazine ring, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazine and phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide exerts its effects is often related to its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide: shares structural similarities with other pyrazine derivatives such as pyrazinamide and pyrazinecarboxamide.

    Unique Features: The presence of the dimethylamino group and the specific substitution pattern on the pyrazine ring confer unique chemical and biological properties to This compound, distinguishing it from other related compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with a range of molecular targets, making it a valuable subject of study in fields such as chemistry, biology, and medicine.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H14N4O/c1-17(2)11-5-3-10(4-6-11)16-13(18)12-9-14-7-8-15-12/h3-9H,1-2H3,(H,16,18)

InChI Key

FUBSOZQAXHNVMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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